![molecular formula C25H30N4O3S2 B2772771 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 683790-79-6](/img/structure/B2772771.png)
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide” belongs to a class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones . These compounds have been efficiently prepared via highly accelerated N-formylation of N-isopropylpiperazine . They have shown promising antimicrobial properties, with the lowest minimum inhibitory concentrations (MIC) observed in the range of 4–8 µg/mL .
Synthesis Analysis
The synthesis of these compounds involves the N-formylation of N-isopropylpiperazine using a mild heterogeneous catalyst, sulfated tungstate . This is followed by heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides by the use of NH4SCN in ethanol under reflux . The resulting intermediates are then treated with 4-isopropylpiperazine-1-carbaldehyde to prepare the final products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include N-formylation, heterocyclization, and treatment with 4-isopropylpiperazine-1-carbaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR spectroscopy and NMR . For example, one such compound has a yield of 66%, melting point of 252–254 °C, and specific NMR and IR spectra .Wissenschaftliche Forschungsanwendungen
DNA Binding and Staining Applications
Piperazine derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are extensively utilized in fluorescent DNA staining for cell biology, chromosome analysis, and flow cytometry due to their ability to penetrate cells readily. The structural characteristic of the N-methyl piperazine group, coupled with benzimidazole and phenol groups, makes them useful as starting points for rational drug design and as model systems to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antimicrobial and Anti-TB Applications
Piperazine scaffolds are highlighted for their medicinal importance, with several molecules containing piperazine units reported for potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on the anti-mycobacterial compounds utilizing piperazine as a vital component emphasizes their significance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Neuropharmacological Applications
Dopamine D2 receptor (D2R) ligands, including piperazine derivatives, are critical in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore comprising aromatic moiety, cyclic amine, central linker, and lipophilic fragment in piperazine derivatives is essential for high D2R affinity. The therapeutic potential of D2R modulators highlights the importance of the piperazine structure in developing novel therapeutic agents for neuropsychiatric conditions (Jůza et al., 2022).
Anticancer Applications
Quinazoline derivatives, including benzothiazole analogues, exhibit significant anticancer activities by blocking pharmacological pathways of various targets. These compounds, through structural modifications such as the substitution of benzene and/or pyrimidine rings, develop novel analogues with enhanced anticancer properties. Their activity against colorectal cancer cells, for instance, involves modulating specific genes and proteins' expression involved in cancer progression, showcasing the potential of benzothiazole nucleus in anticancer drug discovery (Moorthy et al., 2023).
Wirkmechanismus
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzene-1-sulfonamide, has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The compound interacts with its targets, leading to changes in their functiontuberculosis . In addition, the compound has been found to have significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are associated with Alzheimer’s disease .
Biochemical Pathways
The compound affects several biochemical pathways. In the case of M. tuberculosis, it interferes with the function of the DprE1 target, which is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . In the context of Alzheimer’s disease, the compound inhibits the AChE and MAO-B enzymes, which play crucial roles in cholinergic signaling and monoamine metabolism, respectively .
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b enzymes suggest that it may have good bioavailability and can reach its targets effectively .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth and the reduction of AChE and MAO-B activity . These effects could potentially lead to the alleviation of symptoms in tuberculosis and Alzheimer’s disease, respectively.
Eigenschaften
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-27(20-7-3-2-4-8-20)34(31,32)21-13-11-19(12-14-21)24(30)28-15-17-29(18-16-28)25-26-22-9-5-6-10-23(22)33-25/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKBEXLNYPFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
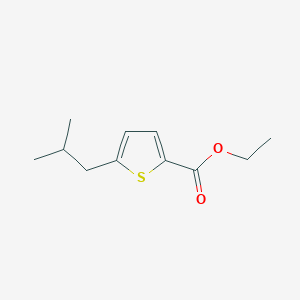
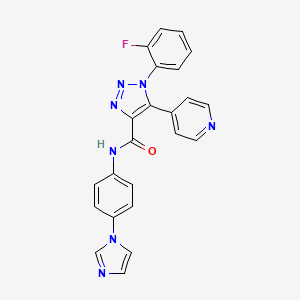
![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)

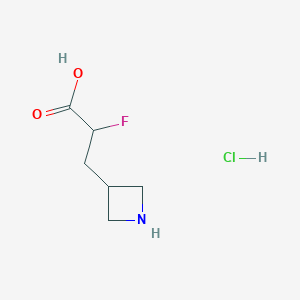
![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2772704.png)
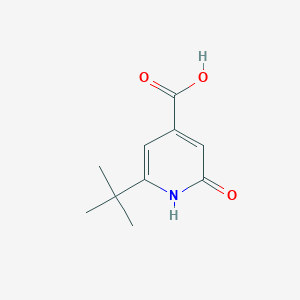
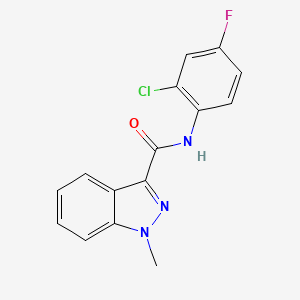

![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)
![3-{[methyl(3-methylphenyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2772711.png)
